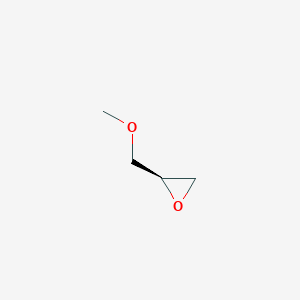

(R)-(-)-Methyl glycidyl ether

Cat. No. B1301973

Key on ui cas rn:

64491-70-9

M. Wt: 88.11 g/mol

InChI Key: LKMJVFRMDSNFRT-BYPYZUCNSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05166203

Procedure details

N-Benzylethanolamine (459 g) is mixed with 1,2-epoxy-3-methoxypropane (422 g) and the mixture is stirred at 50° C. for 16 hours and thereafter the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure. The residue is dissolved in 1,4-dioxane (3 liters) and thereto are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g). To the mixture is added dropwise with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour, during which the temperature of the reaction mixture raises and the solvent is refluxed. After the dropwise addition, the mixture is stirred for 2 hours, and the undissolved materials are filtered off and washed with ethyl acetate. The filtrate and the washing liquid are combined and distilled under reduced pressure to remove the solvent. To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml) to make acidic. The aqueous layer is washed with ethyl acetate, made strongly basic by adding sodium hydroxide (160 g) under ice cooling and extracted with ethyl acetate. The ethyl acetate layer is washed with saturated saline solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The obtained residue is distilled under reduced pressure to give the title compound (391.3 g) as colorless liquid.

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:8][CH2:9][CH2:10]O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:12]1[CH:14]([CH2:15][O:16][CH3:17])[CH2:13]1>>[CH2:1]([N:8]1[CH2:9][CH2:10][O:12][CH:14]([CH2:15][O:16][CH3:17])[CH2:13]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

459 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)NCCO

|

|

Name

|

|

|

Quantity

|

422 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CC1COC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture is stirred at 50° C. for 16 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the excess 1,2-epoxy-3-methoxypropane is distilled off under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue is dissolved in 1,4-dioxane (3 liters)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added powdery potassium hydroxide (692.5 g) and tris(3,6-dioxaheptyl)amine (11.4 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the mixture is added dropwise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring a solution of p-toluenesulfonyl chloride (809.4 g) in 1,4-dioxane (2 liters) over a period of 1.5 hour

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

during which the temperature of the reaction mixture raises

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solvent is refluxed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the dropwise addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture is stirred for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the undissolved materials are filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the residue are added water (600 ml) and conc. hydrochloric acid (300 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer is washed with ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding sodium hydroxide (160 g) under ice cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethyl acetate layer is washed with saturated saline solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The obtained residue is distilled under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)N1CC(OCC1)COC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 391.3 g | |

| YIELD: CALCULATEDPERCENTYIELD | 58.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |